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Compound of Interest

Compound Name: C13H23N5O

Cat. No.: B254150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical toxicity assessment of the novel compound

C13H23N5O against the well-established tyrosine kinase inhibitor, Imatinib. Due to the

absence of publicly available data for C13H23N5O, this document outlines a standard

preclinical toxicity testing paradigm and utilizes published data for Imatinib as a comparator to

illustrate expected study designs and potential outcomes. This guide is intended to serve as a

reference for researchers and drug development professionals in designing and interpreting

preclinical safety studies.

Comparative Toxicity Profile
The following tables summarize key preclinical toxicity data for Imatinib, which can serve as a

benchmark for the evaluation of C13H23N5O.

Table 1: Acute Toxicity
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Compound Species
Route of
Administration

Key Findings Reference

Imatinib Rat Oral

No signs of

toxicity up to

2000 mg/kg/day

for two

consecutive

days.

[1]

Dog Oral

Doses of 600

mg/m²/day were

not severely toxic

when

administered

daily for 13

weeks.

[2]

Monkey Oral

Doses of 360

mg/m²/day were

not severely toxic

when

administered

daily for 39

weeks.

[3]

Table 2: Genotoxicity
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Assay
Test
System

Metabolic
Activation
(S9)

Concentrati
on/Dose

Result Reference

Imatinib

Bacterial

Reverse

Mutation

(Ames)

S.

typhimurium

& E. coli

With and

Without
Not specified Negative [4][5]

In Vitro

Micronucleus

Cultured Fish

and Human

Cells

Not specified

Non-cytotoxic

concentration

s

Positive

(increased

micronuclei)

[4]

In Vivo

Micronucleus
Rat

Not

applicable

Up to 2000

mg/kg/day
Negative [1]

Table 3: Safety Pharmacology
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Study Species
Route of
Administration

Key Findings Reference

Imatinib

Cardiovascular Not specified Not specified

Imatinib is a

known hERG

inhibitor, which

can contribute to

QT interval

prolongation.

[6]

Central Nervous

System
Not specified Not specified

No specific CNS

effects reported

in core battery

studies.

Respiratory

System
Not specified Not specified

No specific

respiratory

effects reported

in core battery

studies.

Experimental Protocols
Detailed methodologies for key preclinical toxicity studies are outlined below. These protocols

are based on international guidelines (e.g., OECD, ICH) and are standard in the

pharmaceutical industry.

Acute Oral Toxicity (As per OECD Guideline 423)
Test System: Wistar rats (female), typically 8-12 weeks old.

Procedure: A single dose of the test substance is administered orally by gavage. The starting

dose is selected based on available data, and subsequent doses are adjusted based on the

outcome of the previous dose level (up-and-down procedure). Animals are observed for

mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

Endpoint: Determination of the acute toxic class and the estimated LD50.
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Bacterial Reverse Mutation Assay (Ames Test) (As per
OECD Guideline 471)

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[7]

Procedure: The test compound, with and without a metabolic activation system (S9 fraction

from rat liver), is incubated with the bacterial strains.[7][8] The number of revertant colonies

(bacteria that have regained the ability to synthesize the required amino acid) is counted.

Endpoint: Assessment of the mutagenic potential of the compound by its ability to induce

reverse mutations.

In Vitro Mammalian Cell Micronucleus Test (As per
OECD Guideline 487)

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or

Chinese Hamster Ovary (CHO) cells.[9]

Procedure: Cells are exposed to the test substance with and without metabolic activation.

After treatment, the cells are cultured to allow for cell division and then harvested. The cells

are stained, and the frequency of micronuclei (small nuclei that form around chromosome

fragments or whole chromosomes that were not incorporated into the main nucleus during

cell division) is determined in binucleated cells.[9][10]

Endpoint: Evaluation of the compound's potential to induce chromosomal damage

(clastogenicity or aneugenicity).[11]

In Vivo Rodent Micronucleus Test (As per OECD
Guideline 474)

Test System: Mice or rats.[12][13]

Procedure: The test substance is administered to the animals, typically via the clinical route

of administration. Bone marrow or peripheral blood is collected at appropriate time points
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after treatment.[12][14] The frequency of micronucleated immature (polychromatic)

erythrocytes is determined.

Endpoint: Assessment of the compound's potential to induce chromosomal damage in a

whole animal system.[12][15]

Safety Pharmacology Core Battery (As per ICH S7A and
S7B)

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and

electrocardiogram (ECG) in a conscious, freely moving large animal model (e.g., dog or non-

human primate) using telemetry.[16][17] In vitro assessment of the potential to inhibit the

hERG potassium channel is also a critical component.[18]

Central Nervous System (CNS): Assessment of effects on motor activity, behavioral

changes, coordination, and body temperature in rodents.[16]

Respiratory System: Evaluation of effects on respiratory rate and tidal volume in a conscious

animal model.[16]

Visualizations
Signaling Pathway
The following diagram illustrates the BCR-ABL signaling pathway, which is the primary target of

Imatinib. Understanding this pathway is crucial for interpreting the pharmacological and

toxicological effects of compounds targeting this kinase.
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Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.
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Experimental Workflow
The following diagram outlines a typical workflow for preclinical toxicity assessment.
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Caption: A typical workflow for preclinical toxicity assessment of a novel compound.

This guide provides a foundational understanding of the preclinical toxicity studies required for

a novel compound like C13H23N5O, using the established drug Imatinib as a comparative
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example. The provided data, protocols, and visualizations are intended to aid researchers in

the strategic planning and execution of their preclinical safety assessment programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Preclinical Toxicity Assessment: A Comparative Guide
for C13H23N5O and Imatinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b254150#c13h23n5o-toxicity-assessment-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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